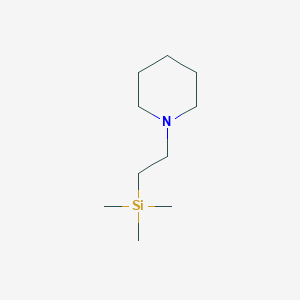

Trimethyl(2-piperidin-1-ylethyl)silane

Description

Properties

CAS No. |

18132-66-6 |

|---|---|

Molecular Formula |

C10H23NSi |

Molecular Weight |

185.38 g/mol |

IUPAC Name |

trimethyl(2-piperidin-1-ylethyl)silane |

InChI |

InChI=1S/C10H23NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3 |

InChI Key |

JNONUPYOIZXSNQ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCN1CCCCC1 |

Canonical SMILES |

C[Si](C)(C)CCN1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkenyl Silanes

- Trimethyl(1-phenylallyl)silane (): Features a phenyl-substituted allyl group. Used in synthesis of pyrroloazocine alkaloids, highlighting its role in forming carbon-silicon bonds during cyclization .

- Trimethyl(2-phenylbut-1-en-1-yl)silane (): Exhibits geometric isomerization (E/Z), with NMR data confirming stereochemistry. Reactivity in energy transfer reactions distinguishes it from saturated analogs .

Ethynyl Silanes

- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (): Contains a boron-protected acetylene. Used in Suzuki-Miyaura coupling (92% yield), demonstrating compatibility with transition metal catalysts .

- Trimethyl(2-pyren-1-ylethynyl)silane (): Pyrene substituent enables applications in optoelectronics due to extended conjugation (logP = 5.81, high hydrophobicity) .

Piperidine-Containing Silanes

- 1-(Trimethylsilyl)piperidine-2-one (): A cyclic amide with a silyl group. Synthesized via ketone silylation (40% yield), highlighting stability of the piperidine ring under reaction conditions .

Fluorinated Silanes

- Trimethyl(trifluoromethyl)silane (): Synthesized via Swarts fluorination (Cl → F substitution). Exhibits enhanced thermal stability and electrophilicity due to trifluoromethyl group .

| Compound | Substituent | Key Property | Reference |

|---|---|---|---|

| Trimethyl(2-piperidin-1-ylethyl)silane | Piperidinylethyl | Hydrophobicity | Inferred |

| Trimethyl(trifluoromethyl)silane | Trifluoromethyl | Electrophilic fluorination |

Q & A

Q. How can researchers optimize the synthesis of Trimethyl(2-piperidin-1-ylethyl)silane to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For silane derivatives, silylation reactions often involve nucleophilic substitution or hydrosilylation. Key steps include:

- Precursor Selection : Use high-purity piperidine derivatives and trimethylsilane precursors to minimize side reactions.

- Catalyst Screening : Test catalysts like palladium complexes or Lewis acids (e.g., BF₃·Et₂O) for efficiency .

- Workup Protocol : Post-reaction, precipitate impurities via low-temperature crystallization (e.g., –25 °C in Et₂O) and confirm purity using NMR (e.g., δ 0.22 ppm for trimethylsilyl protons) .

Q. What analytical techniques are critical for characterizing Trimethyl(2-piperidin-1-ylethyl)silane?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., trimethylsilyl groups at δ 0.22 ppm) and carbon connectivity .

- Mass Spectrometry : Confirm molecular weight using EI-MS or ESI-MS, referencing databases like NIST Standard Reference Data for fragmentation patterns .

- Chromatography : Employ GC-MS or HPLC to assess purity, ensuring retention times align with known standards .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity in organometallic reactions?

Methodological Answer: The trimethylsilyl group acts as a stabilizing moiety. To evaluate steric effects:

- Kinetic Studies : Compare reaction rates of Trimethyl(2-piperidin-1-ylethyl)silane with non-silylated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Computational Modeling : Use DFT calculations to map steric hindrance (e.g., Tolman cone angles) and electronic effects (NBO analysis) .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles/distortions caused by the silyl group .

Q. How can researchers address contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Stability Tests : Expose the compound to varying pH (e.g., HCl in dioxane) and monitor degradation via TLC or -NMR. Note incompatibility with heavy metals or strong acids as per SDS .

- Comparative Analysis : Cross-reference stability data from independent sources (e.g., NIST vs. Aladdin SDS) to identify testing condition disparities (e.g., temperature, solvent) .

- Mechanistic Probes : Use isotopic labeling (, ) to trace hydrolysis pathways and identify labile bonds .

Q. What environmental precautions are necessary when handling Trimethyl(2-piperidin-1-ylethyl)silane in large-scale experiments?

Methodological Answer:

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage systems. Use wet-brushing or vacuuming with explosion-proof equipment .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult local regulations for silyl compound disposal .

- Ecotoxicology Screening : Conduct acute toxicity assays (e.g., Daphnia magna) if no ecological data exists, as noted in SDS Section 12 .

Data Gaps and Methodological Challenges

Q. How can researchers resolve the lack of ecotoxicological data for Trimethyl(2-piperidin-1-ylethyl)silane?

Methodological Answer:

Q. What strategies mitigate risks when using this compound in air-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.